4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid
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Overview
Description
4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a boronic acid moiety
Preparation Methods
The synthesis of 4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of Piperazine: The piperazine ring is protected using tert-butoxycarbonyl (BOC) to form BOC-piperazine.
Sulfonylation: The protected piperazine is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Bromination: The aromatic ring is brominated to introduce a bromine atom at the desired position.
Boronic Acid Formation: The brominated compound undergoes a Suzuki-Miyaura coupling reaction with a boronic acid derivative to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis and continuous flow reactors.
Chemical Reactions Analysis
4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid has several scientific research applications:
Medicinal Chemistry: The compound serves as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Material Science: Its unique structure makes it useful in the development of new materials, such as polymers and organic electronics.
Organic Synthesis: The compound is used as a versatile intermediate in the synthesis of complex molecules, including biaryl compounds and macrocycles.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic acid moiety is known to form reversible covalent bonds with serine residues in the active sites of proteases, making it a valuable tool in drug design.
Comparison with Similar Compounds
4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid can be compared to other similar compounds, such as:
4-(4-BOC-Piperazinosulfonyl)bromobenzene: This compound lacks the boronic acid moiety but shares the piperazine and sulfonyl groups, making it useful in similar applications.
4-(4-BOC-Piperazinosulfonyl)phenylboronic acid: This compound is similar but does not have the methyl group on the aromatic ring, which may affect its reactivity and applications.
4-(4-BOC-Piperazinosulfonyl)-3-chlorophenylboronic acid:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
[3-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O6S/c1-12-11-13(17(21)22)5-6-14(12)26(23,24)19-9-7-18(8-10-19)15(20)25-16(2,3)4/h5-6,11,21-22H,7-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJKNCQHISACON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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